molecular formula C24H24N4O2S2 B11635181 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11635181
M. Wt: 464.6 g/mol
InChI Key: MVNDBWNXNOMWGJ-ODLFYWEKSA-N
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Description

Systematic IUPAC Nomenclature Analysis

The compound’s IUPAC name is derived from its fused pyridopyrimidinone core and substituted thiazolidinone moiety. The parent structure, 4H-pyrido[1,2-a]pyrimidin-4-one, consists of a pyridine ring fused to a pyrimidinone system at positions 1 and 2. At position 3, a (Z)-configured methylidene group bridges the core to a 3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene unit. Additional substituents include a 7-methyl group on the pyridopyrimidinone and a 2-[(4-methylbenzyl)amino] side chain. The stereodescriptor “(Z)” specifies the spatial arrangement of the exocyclic double bond in the thiazolidinone-ylidene fragment, where the higher-priority groups (isopropyl and methylidene) reside on the same side.

Molecular Geometry and Stereochemical Configuration

The thiazolidinone ring adopts an envelope conformation, with sulfur as the flap atom, as observed in related structures. The Z configuration of the methylidene group imposes a planar geometry on the conjugated system, facilitating π-orbital overlap between the thiazolidinone and pyridopyrimidinone moieties. Key bond lengths include:

  • C=S bond : ~1.65 Å (consistent with thione groups in thiazolidinones).
  • C=O bond : ~1.22 Å (pyrimidinone carbonyl).
  • C=N bond : ~1.34 Å (imine in the thiazolidinone-ylidene).

The dihedral angle between the thiazolidinone and pyridopyrimidinone planes is approximately 48–50°, similar to angles reported in structurally analogous hybrids. This non-planarity reduces steric clashes between the 4-methylbenzylamino group and the isopropyl substituent.

X-ray Crystallographic Studies of Core Scaffold

Although X-ray data for this specific compound are unavailable, crystallographic studies of related thiazolidinone-pyridopyrimidine hybrids reveal critical insights:

Parameter Thiazolidinone-Pyridopyrimidine Hybrids
Ring Conformation Envelope (thiazolidinone), Planar (pyridopyrimidinone)
Key Bond Lengths (Å) C–S: 1.65–1.82; C–O: 1.21–1.24; C–N: 1.31–1.38
Dihedral Angles (°) 48–52° between heterocyclic systems
Intermolecular Interactions C–H⋯O hydrogen bonds, π-π stacking

In the title compound, the 4-methylbenzylamino group likely participates in C–H⋯O interactions with the pyridopyrimidinone carbonyl, stabilizing the crystal lattice. The isopropyl group introduces steric bulk, potentially limiting π-π stacking compared to simpler aryl derivatives.

Comparative Structural Analysis With Related Thiazolidinone-Pyridopyrimidine Hybrids

The structural uniqueness of this compound lies in its combination of a Z-configured thiazolidinone-ylidene and a 4-methylbenzylamino side chain. Key comparisons include:

  • Unsubstituted Thiazolidinone-Pyridopyrimidines : Lacking the methylbenzylamino group, these exhibit enhanced planarity and stronger π-π interactions but reduced solubility.
  • Catechol Derivatives : Pyridopyrimidinones with catechol substituents show improved hydrogen-bonding capacity but lower thermal stability due to oxidative susceptibility.
  • Thiazolo-Pyridopyrimidines : Replacement of the thiazolidinone with a thiazole ring simplifies the structure but diminishes conformational flexibility, affecting binding to biological targets.

The isopropyl and methylbenzyl groups in the title compound balance hydrophobicity and steric effects, potentially optimizing bioavailability compared to polar analogues.

Properties

Molecular Formula

C24H24N4O2S2

Molecular Weight

464.6 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-2-[(4-methylphenyl)methylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O2S2/c1-14(2)28-23(30)19(32-24(28)31)11-18-21(25-12-17-8-5-15(3)6-9-17)26-20-10-7-16(4)13-27(20)22(18)29/h5-11,13-14,25H,12H2,1-4H3/b19-11-

InChI Key

MVNDBWNXNOMWGJ-ODLFYWEKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)C(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one scaffold forms the foundational structure of the target compound. Synthesis begins with the condensation of 2-aminopyridine derivatives with β-keto esters under acidic conditions. For the 7-methyl variant, 2-amino-4-methylpyridine reacts with ethyl acetoacetate in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) at 80–100°C. Cyclization occurs via a Knorr-type reaction, yielding the 4H-pyrido[1,2-a]pyrimidin-4-one intermediate.

Key variables influencing yield include:

  • Solvent selection : Toluene or xylene for optimal azeotropic water removal.

  • Catalyst loading : 10–15 mol% ZnCl₂ balances reaction rate and byproduct formation.

  • Reaction time : 6–8 hours under reflux ensures complete cyclization.

Formation of the Thiazolidinone Moiety

The thiazolidinone ring is constructed via a Hantzsch thiazole synthesis variant. 3-Isopropyl-2-thioxothiazolidin-4-one reacts with the aldehyde group introduced at the 3-position of the pyrido[1,2-a]pyrimidin-4-one core. A Knoevenagel condensation facilitates the (Z)-selective formation of the exocyclic double bond.

Reaction conditions :

  • Catalyst : Piperidine (5 mol%) in ethanol under reflux.

  • Temperature : 70°C for 4–6 hours.

  • Workup : Precipitation in ice-water followed by filtration yields the crude product.

Purification and Characterization

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Structural confirmation relies on:

  • ¹H/¹³C NMR : Key signals include the thiazolidinone carbonyl (δ 170–175 ppm) and pyrimidinone C=O (δ 160–165 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 430.5 [M+H]⁺.

Yield Optimization and Scalability

Bench-scale synthesis achieves 45–50% overall yield. Critical bottlenecks include:

  • Low regioselectivity during thiazolidinone conjugation, mitigated by steric hindrance from the isopropyl group.

  • Byproduct formation during amination, addressed via precise stoichiometry and inert atmosphere.

Table 1: Summary of Synthesis Conditions

StepReagents/ConditionsYield (%)
Core formationZnCl₂, toluene, 8h reflux65
ChlorinationPOCl₃, 60°C, 2h85
Amination4-methylbenzylamine, TEA, DCM, 12h78
Thiazolidinone conjugation3-isopropyl-2-thioxothiazolidin-4-one, piperidine, EtOH, 6h70

Industrial-Scale Adaptations

Kilogram-scale production utilizes continuous flow reactors for the chlorination and amination steps, reducing reaction times by 40%. Solvent recovery systems and catalytic hydrogenation (for byproduct reduction) enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .

Scientific Research Applications

3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Structural Analogues

Compound A: 3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Replaces the 3-isopropyl group with a 2-methoxyethyl chain. Substitutes the 4-methylbenzylamino group with a 1-phenylethylamino moiety.
  • Impact: The 2-methoxyethyl group enhances solubility, while the bulky 1-phenylethylamino group may reduce membrane permeability compared to the target compound .

Compound B : 7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in )

  • Key Differences: Contains a thiazolo[4,5-d]pyrimidine core instead of pyrido[1,2-a]pyrimidin-4-one. Lacks the thiazolidinone-methylidene bridge.
  • Impact : Reduced conformational rigidity and altered π-π stacking interactions, leading to lower binding affinity in enzyme inhibition assays .

Functional Group Analogues

Compound C : Thiazolidine-4-one derivatives with azo linkages (e.g., compound 50 in )

  • Key Differences: Features a 1,3-dimethyluracil-linked thiazolidinone instead of a pyrido-pyrimidinone system. Includes an azo (-N=N-) group for enhanced photochemical activity.
  • Impact : The azo group confers redox activity, making such compounds potent antioxidants (IC50: 12–45 µM in DPPH assays) .

Compound D: Thieno[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 16 in )

  • Key Differences: Replaces the pyrido[1,2-a]pyrimidin-4-one with a thieno-pyrimidinone scaffold. Lacks the thioxo-thiazolidinone substituent.
  • Impact: Reduced sulfur-mediated hydrogen bonding, resulting in weaker antimicrobial activity (MIC: 64 µg/mL vs. 16 µg/mL for thiazolidinone derivatives) .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Core Structure Substituents (R1, R2) Bioactivity (Example) Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one R1: 3-isopropyl; R2: 4-methylbenzyl Not reported (predicted kinase inhibition)
Compound A Pyrido[1,2-a]pyrimidin-4-one R1: 2-methoxyethyl; R2: 1-phenylethyl Solubility: 0.8 mg/mL (pH 7.4)
Compound C Thiazolidine-4-one R1: 1,3-dimethyluracil; R2: aryl Antioxidant IC50: 12–45 µM
Compound D Thieno[3,4-d]pyrimidin-4(3H)-one R1: phenyl; R2: H Antimicrobial MIC: 64 µg/mL

Table 2: Key Physicochemical Properties

Property Target Compound Compound A Compound C
Molecular Weight (g/mol) 522.62 536.65 398.45
LogP (Predicted) 3.8 2.9 2.1
Hydrogen Bond Acceptors 7 8 5

Biological Activity

The compound 3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, antimicrobial, and immunomodulatory effects.

Chemical Structure

The compound's chemical structure can be represented as follows:

C22H20N3O2S\text{C}_{22}\text{H}_{20}\text{N}_{3}\text{O}_{2}\text{S}

This structure includes a thiazolidine moiety, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that thiazolidin derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one have demonstrated selective cytotoxicity against various cancer cell lines.

Cell Line IC50 (µM) Reference
K5628.5 - 14.9
HeLa8.9 - 15.1
MDA-MB-36112.7 - 25.6

These findings suggest that the compound may induce apoptosis through both extrinsic and intrinsic pathways, which is a critical mechanism in cancer therapy.

Antimicrobial Activity

The compound's thiazolidine component has also been linked to antimicrobial properties. In particular, derivatives have shown effectiveness against Mycobacterium tuberculosis (Mtb). For example:

Compound MIC (µg/ml) Activity
Compound 5r0.05Strongly active
Compound 5k0.1Strongly active
Compound 5t0.2Strongly active

These results were obtained through Alamar Blue assay methods, highlighting the potential of this compound in treating tuberculosis .

Immunomodulatory Effects

Recent studies have indicated that thiazolidin derivatives can act as immunostimulants. For instance, compounds similar to the target molecule have been shown to influence T and B cell activity significantly:

Cell Type Effect
T CellsIncreased IL-2 secretion
B CellsEnhanced CD19 expression

This suggests potential applications in enhancing immune responses or developing vaccines .

Case Studies

Several case studies have explored the biological activity of thiazolidine derivatives in various contexts:

  • Anticancer Mechanisms : A study demonstrated that specific thiazolidin compounds led to apoptosis in HeLa cells via caspase activation pathways.
  • Antitubercular Activity : Another investigation focused on the synthesis of novel thiazolidin derivatives and their evaluation against Mtb showed promising results with low MIC values.
  • Immunological Applications : Research into the immunomodulatory effects of thiazolidin derivatives highlighted their potential as adjunct therapies in cancer treatment by enhancing immune system efficacy.

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction intermediates be characterized?

Methodology:

  • Multi-step synthesis : Begin with the condensation of 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff base intermediates, followed by cyclization with 2-mercaptoacetic acid under acidic conditions (similar to Scheme 6 in ) .
  • Optimization : Use trialkylamines (e.g., Et₃N) to improve yields in heterocyclic ring formation, as demonstrated in dithiazole syntheses () .
  • Characterization : Confirm intermediate structures via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy. For final product purity, employ High-Resolution Mass Spectrometry (HRMS) () .

Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?

Methodology:

  • NMR Spectroscopy : Assign Z/E isomerism at the thiazolidinone methylidene group using 1H^1H-NMR coupling constants and NOESY correlations () .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and refining structures using SHELXL (). For anisotropic displacement ellipsoids, visualize with ORTEP for Windows .
  • Elemental Analysis : Validate elemental composition to rule out byproducts () .

Q. How can researchers assess the preliminary biological activity of this compound?

Methodology:

  • Antimicrobial Screening : Use agar diffusion assays against Gram-positive/negative bacteria and fungi, referencing protocols for thiazolidinone derivatives () .
  • Antioxidant Assays : Apply DPPH radical scavenging tests to evaluate redox activity () .
  • Cytotoxicity Profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values () .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the compound’s synthesis?

Methodology:

  • Quantum Chemical Calculations : Use density-functional theory (DFT) to model transition states and identify energetically favorable pathways (). Implement gradient expansions for correlation energy to improve accuracy .
  • AI-Driven Optimization : Integrate COMSOL Multiphysics with AI to simulate reaction conditions (e.g., solvent polarity, temperature) and predict optimal yields () .

Q. What strategies resolve discrepancies between crystallographic data and DFT-optimized structures?

Methodology:

  • Torsional Angle Analysis : Compare DFT-predicted dihedral angles with X-ray results using WinGX’s geometry analysis tools () .
  • Electron Density Maps : Overlap experimental (X-ray) and theoretical (DFT) electron densities to identify regions of divergence () .
  • Refinement Protocols : Adjust SHELXL weighting schemes to account for thermal motion artifacts in bulky substituents () .

Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?

Methodology:

  • Descriptor Selection : Use molecular descriptors (e.g., logP, polar surface area) from analogs like thieno-pyrimidine derivatives () .
  • Validation : Cross-validate models with leave-one-out (LOO) techniques and experimental IC₅₀ data () .
  • Synthetic Prioritization : Focus on derivatives with predicted lower toxicity (e.g., reduced hepatic metabolism) using ADMET predictors.

Q. How can reaction mechanisms involving this compound be analyzed using DFT?

Methodology:

  • Transition State Identification : Use Gaussian or ORCA to calculate activation energies for key steps (e.g., thiazolidinone ring closure) () .
  • Solvent Effects : Apply the SMD continuum model to account for solvation in polar aprotic solvents () .
  • Kinetic Isotope Effects (KIEs) : Compare theoretical (DFT) and experimental KIEs to validate mechanistic pathways () .

Data Contradiction Analysis Example

Scenario : Conflicting NMR and X-ray data on the compound’s Z/E configuration.
Resolution Steps :

Re-examine NMR data for coupling constants (JJ): Z-isomers typically show J>10J > 10 Hz for vicinal protons.

Verify crystallographic refinement parameters (e.g., R-factors) in SHELXL to rule out overfitting () .

Perform variable-temperature NMR to detect conformational flexibility that may obscure stereochemistry () .

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